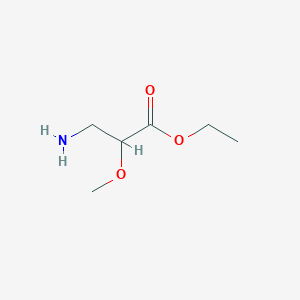
3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine is an organic compound that features a bromophenyl group, a tert-butyl group, and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Addition of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl chloride in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
科学的研究の応用
3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the tert-butyl group can influence the compound’s lipophilicity and membrane permeability.
類似化合物との比較
Similar Compounds
3-(2-Chlorophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine: Similar structure but with a chlorine atom instead of bromine.
3-(2-Fluorophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine: Similar structure but with a fluorine atom instead of bromine.
3-(2-Methylphenyl)-1-(tert-butyl)-1h-pyrazol-5-amine: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine imparts unique reactivity and properties compared to its analogs
特性
分子式 |
C13H16BrN3 |
|---|---|
分子量 |
294.19 g/mol |
IUPAC名 |
5-(2-bromophenyl)-2-tert-butylpyrazol-3-amine |
InChI |
InChI=1S/C13H16BrN3/c1-13(2,3)17-12(15)8-11(16-17)9-6-4-5-7-10(9)14/h4-8H,15H2,1-3H3 |
InChIキー |
IJFSFROQYXXKNG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C(=CC(=N1)C2=CC=CC=C2Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



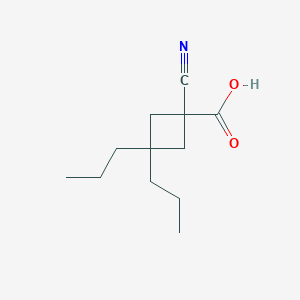

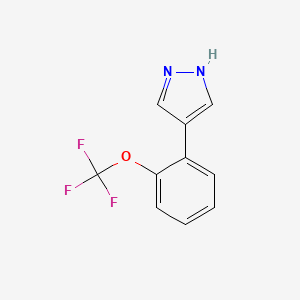

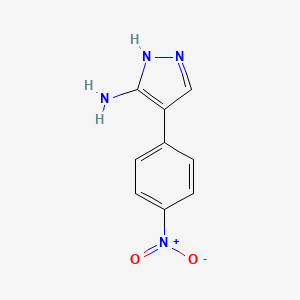


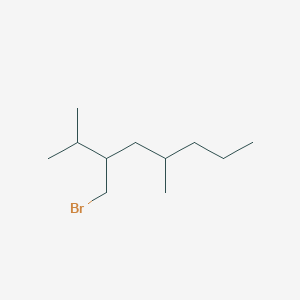
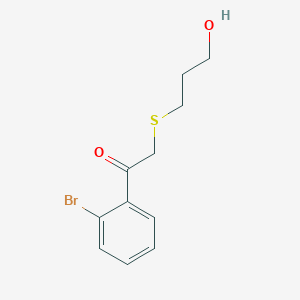
![3-[Ethyl(methanesulfonyl)amino]benzoic acid](/img/structure/B15326641.png)
![3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide](/img/structure/B15326649.png)
![Thieno[2,3-C]pyridin-3-OL](/img/structure/B15326662.png)
